methyl 2-{[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}propanoate methyl 2-{[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}propanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14990891
InChI: InChI=1S/C21H20O6/c1-12-18(26-13(2)21(23)25-4)10-9-16-17(11-19(22)27-20(12)16)14-5-7-15(24-3)8-6-14/h5-11,13H,1-4H3
SMILES:
Molecular Formula: C21H20O6
Molecular Weight: 368.4 g/mol

methyl 2-{[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}propanoate

CAS No.:

Cat. No.: VC14990891

Molecular Formula: C21H20O6

Molecular Weight: 368.4 g/mol

* For research use only. Not for human or veterinary use.

methyl 2-{[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}propanoate -

Specification

Molecular Formula C21H20O6
Molecular Weight 368.4 g/mol
IUPAC Name methyl 2-[4-(4-methoxyphenyl)-8-methyl-2-oxochromen-7-yl]oxypropanoate
Standard InChI InChI=1S/C21H20O6/c1-12-18(26-13(2)21(23)25-4)10-9-16-17(11-19(22)27-20(12)16)14-5-7-15(24-3)8-6-14/h5-11,13H,1-4H3
Standard InChI Key YDRSVKQKVQGBIF-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=C(C=C3)OC)OC(C)C(=O)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a chromen-2-one backbone, a bicyclic structure comprising a benzene ring fused to a pyrone moiety. At position 4 of the chromen ring, a 4-methoxyphenyl group is attached, while position 8 hosts a methyl substituent. The propanoate ester at position 7 consists of a methyl ester linked via an ether bond to the chromen system. The canonical SMILES representation CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=C(C=C3)OC)OC(C)C(=O)OC\text{CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=C(C=C3)OC)OC(C)C(=O)OC} encapsulates this arrangement.

Physicochemical Characteristics

With a molecular weight of 368.4 g/mol, the compound exhibits moderate lipophilicity due to the methoxyphenyl and methyl groups, which may enhance membrane permeability. The ester moiety contributes to hydrolytic instability under basic conditions, a common trait among propanoate derivatives. Table 1 summarizes key physicochemical parameters compared to structurally related chromones.

Table 1: Comparative Physicochemical Properties of Selected Chromone Derivatives

Compound NameMolecular FormulaMolecular Weight (g/mol)Notable Substituents
Methyl 2-{[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}propanoateC21H20O6\text{C}_{21}\text{H}_{20}\text{O}_{6}368.44-methoxyphenyl, 8-methyl, propanoate
Ethyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoateC15H16O5\text{C}_{15}\text{H}_{16}\text{O}_{5}276.284-methyl, propanoate
Methyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoateC14H14O5\text{C}_{14}\text{H}_{14}\text{O}_{5}262.264-methyl, methyl ester

The 4-methoxyphenyl group distinguishes this compound from simpler chromones, potentially augmenting its affinity for hydrophobic binding pockets in biological targets.

Synthesis and Structural Modification

Synthetic Pathways

Biological Activity and Mechanistic Considerations

Bronchodilatory Effects

Challenges and Future Directions

Pharmacokinetic Optimization

The ester functionality renders the compound susceptible to first-pass metabolism. Replacing the methyl ester with a tert-butyl group or cyclopropyl moiety could improve metabolic stability, as seen in related anticoagulant chromones.

Target Validation

While homology to known chromone targets is suggestive, CRISPR-Cas9 knockout of H1_1 receptors in cell models would confirm mechanism. Additionally, proteomic profiling could identify off-target interactions with kinases or ion channels.

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